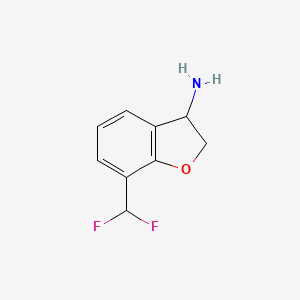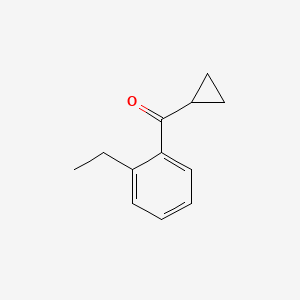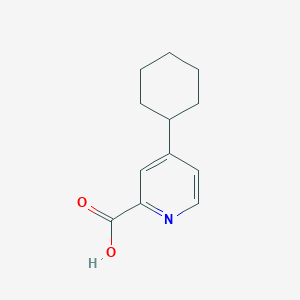
4-Cyclohexylpicolinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylpicolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine with a carboxylic acid group at the 2-position. This compound is characterized by the presence of a cyclohexyl group attached to the 4-position of the pyridine ring. It is a white crystalline solid that is slightly soluble in water. The unique structure of 4-Cyclohexylpicolinic acid makes it an interesting subject for various scientific research applications.
Métodos De Preparación
The synthesis of 4-Cyclohexylpicolinic acid typically involves the following steps:
Cyclohexylation of Pyridine: The initial step involves the introduction of a cyclohexyl group to the pyridine ring. This can be achieved through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and anhydrous aluminum chloride as a catalyst.
Oxidation: The cyclohexylated pyridine is then oxidized to introduce the carboxylic acid group at the 2-position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Purification: The final product is purified through recrystallization or chromatography to obtain pure 4-Cyclohexylpicolinic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
4-Cyclohexylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Cyclohexylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a zinc ionophore, facilitating the transport of zinc ions across cell membranes.
Medicine: Research is ongoing to explore its potential as an antiviral and immunomodulatory agent, similar to other picolinic acid derivatives.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexylpicolinic acid involves its ability to chelate metal ions, particularly zinc. By binding to zinc ions, it can modulate the activity of zinc-dependent enzymes and proteins. This chelation disrupts the normal function of these proteins, which can have various biological effects, including antiviral and immunomodulatory activities. The compound’s interaction with zinc finger proteins is of particular interest, as these proteins play crucial roles in gene expression and cellular homeostasis.
Comparación Con Compuestos Similares
4-Cyclohexylpicolinic acid can be compared with other picolinic acid derivatives such as:
Picolinic Acid: The parent compound with a simpler structure, lacking the cyclohexyl group.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position, known for its role as a vitamin (niacin).
Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position, used in the synthesis of isoniazid, an anti-tuberculosis drug.
The uniqueness of 4-Cyclohexylpicolinic acid lies in its cyclohexyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in coordination chemistry and as a potential therapeutic agent.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-cyclohexylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |
Clave InChI |
RGVLAZOWJZMRAC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC(=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate](/img/structure/B13041827.png)
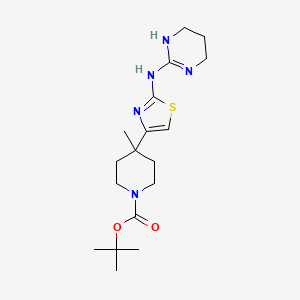

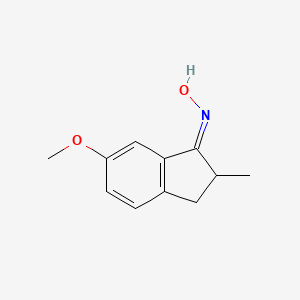

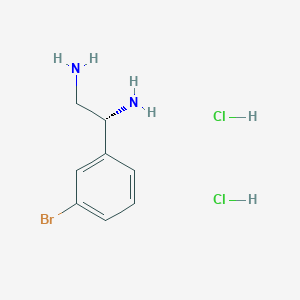
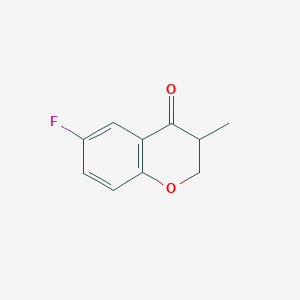
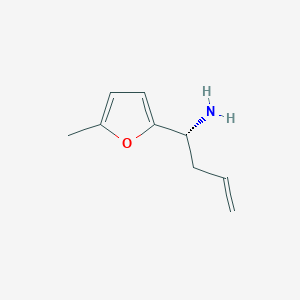

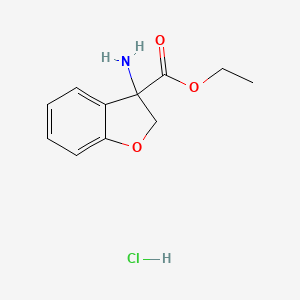

![ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)
